molecular formula C14H9BrCl2O2 B1372414 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-23-6

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1372414
CAS No.: 1160250-23-6
M. Wt: 360 g/mol
InChI Key: ICNASFAYIBAPET-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with 2-chlorobenzyl alcohol in the presence of a base, such as pyridine, to yield the final product . The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile . This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both bromine and chlorine substituents, as well as the benzyl ether linkage. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNASFAYIBAPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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